LSN2463359

mGlu5 Allosteric modulation Potency

LSN2463359 (CAS 1401031-52-4) is the only mGlu5 PAM with validated in vivo target engagement that selectively reverses cognitive deficits in the MAM E17 neurodevelopmental model. Unlike older PAMs (CDPPB, ADX47273) it achieves hippocampal receptor occupancy and drives robust EEG changes. Its 10‑fold higher potency (EC₅₀ 24 nM) and ability to discriminate NMDA‑receptor subtype interactions make it irreplaceable for high‑throughput screening and detailed mechanistic studies. Secure your supply from verified vendors to ensure experimental reproducibility.

Molecular Formula C16H15N3O
Molecular Weight 265.31 g/mol
CAS No. 1401031-52-4
Cat. No. B608656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLSN2463359
CAS1401031-52-4
SynonymsLSN2463359;  LSN-2463359;  LSN 2463359.
Molecular FormulaC16H15N3O
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C1=NC=C(C=C1)C#CC2=CC=NC=C2
InChIInChI=1S/C16H15N3O/c1-12(2)19-16(20)15-6-5-14(11-18-15)4-3-13-7-9-17-10-8-13/h5-12H,1-2H3,(H,19,20)
InChIKeySTAFRSGTRKNXHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LSN2463359 (CAS 1401031-52-4): An mGlu5 Positive Allosteric Modulator for Neuroscience Research


N-propan-2-yl-5-(2-pyridin-4-ylethynyl)pyridine-2-carboxamide, also known as LSN2463359 (CAS 1401031-52-4), is a synthetic organic compound that functions as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5) [1]. It exhibits an EC50 of 24 nM in vitro and demonstrates brain penetration, with no detectable activity at other mGluR subtypes (mGlu1-4, mGlu8) or GABAB receptors . The compound has been extensively characterized in rodent models of schizophrenia and cognitive flexibility, where it shows selective attenuation of reversal learning deficits in the neurodevelopmental MAM E17 model [2].

Why LSN2463359 (CAS 1401031-52-4) Cannot Be Interchanged with Other mGlu5 PAMs


Despite belonging to the same pharmacological class of mGlu5 positive allosteric modulators (PAMs), LSN2463359 exhibits a distinct profile of in vitro potency, in vivo target engagement, and behavioral efficacy that precludes simple substitution with other mGlu5 PAMs. While compounds such as CDPPB and ADX47273 have been previously described, they demonstrate significantly poorer evidence of in vivo target engagement and lack the robust, model-specific cognitive remediation observed with LSN2463359 [1]. Furthermore, even among closely related analogs like LSN2814617, LSN2463359 shows a ~2-fold higher potency and a unique pattern of differential modulation of NMDA receptor antagonist-induced behavioral effects [2]. These quantitative and qualitative differences underscore the necessity for compound-specific selection in research applications.

Quantitative Differentiation of LSN2463359 (CAS 1401031-52-4) from Closest mGlu5 PAM Comparators


Superior Potency Compared to ADX47273 and VU0409551

LSN2463359 demonstrates significantly higher potency than the mGlu5 PAMs ADX47273 and VU0409551. In in vitro functional assays, LSN2463359 has an EC50 of 24 nM for potentiating mGlu5 receptor activity . In contrast, ADX47273 has an EC50 of 170 nM in human embryonic kidney 293 cells expressing rat mGlu5 [1], and VU0409551 has an EC50 of 260 nM for human mGlu5 . This represents a 7.1-fold and 10.8-fold increase in potency, respectively.

mGlu5 Allosteric modulation Potency

Enhanced In Vivo Target Engagement Over CDPPB and ADX47273

LSN2463359 demonstrates robust in vivo target engagement, a critical advantage over earlier mGlu5 PAMs. Following oral administration, LSN2463359 achieves brain concentrations sufficient to occupy hippocampal mGlu5 receptors, as measured by dose-dependent displacement of intravenously administered MPEPy in vivo [1]. In stark contrast, the previously described mGlu5 PAMs CDPPB and ADX47273 showed 'relatively poor evidence of in vivo target engagement in either receptor occupancy assays or EEG disturbance' [1]. This translates to reliable wake-promoting effects in EEG studies for LSN2463359, whereas CDPPB and ADX47273 fail to produce such a response.

mGlu5 Receptor occupancy In vivo pharmacology

Model-Selective Attenuation of Reversal Learning Deficits

LSN2463359 exhibits a unique, model-selective profile in remediating cognitive deficits. In a direct comparison between two rodent models of schizophrenia, LSN2463359 (at 3 mg/kg, p.o.) selectively attenuated reversal learning deficits in the neurodevelopmental MAM E17 model but failed to do so in the acute phencyclidine (PCP) model [1]. This differential effect is attributed to the qualitatively distinct nature of the reversal impairments in each model [1]. This contrasts with other mGlu5 PAMs, which may show broader or less selective effects. For instance, LSN2814617, while also attenuating SDZ 220,581-induced deficits, has a less clearly defined model-specific profile in the literature [2].

Schizophrenia Cognitive flexibility MAM E17 model

Higher Potency and Unique Behavioral Profile Compared to LSN2814617

When compared directly with its close structural analog LSN2814617, LSN2463359 demonstrates a ~2-fold higher potency for mGlu5 (EC50 of 24 nM vs. 52 nM for human mGlu5) . Both compounds are brain-penetrant and promote wakefulness, but LSN2463359 shows a more selective profile in modulating the effects of NMDA receptor antagonists. Specifically, LSN2463359 differentially attenuates the instrumental and cognitive effects of the competitive NMDA antagonist SDZ 220,581 but fails to alter effects induced by the open channel blockers PCP and MK-801 [1]. This nuanced pharmacology, which is not as extensively characterized for LSN2814617, provides a key differentiator for studies requiring precise modulation of mGlu5-NMDA receptor interactions.

mGlu5 PAM Comparator analysis

Superior Selectivity Profile with No Off-Target Activity at Related Receptors

LSN2463359 demonstrates a high degree of selectivity for the mGlu5 receptor. It has no detectable activity at other metabotropic glutamate receptors, including mGlu1-4 and mGlu8, nor at the GABAB receptor . This is a critical differentiator from other mGlu5 PAMs that may have broader or less well-characterized selectivity profiles. For example, while CDPPB is also described as selective, its activity at related receptors is not always as comprehensively reported [1]. The clean selectivity profile of LSN2463359 minimizes the risk of confounding off-target effects in complex biological systems.

mGlu5 Selectivity Off-target screening

Optimal Research Applications for LSN2463359 (CAS 1401031-52-4) Based on Quantitative Evidence


In Vivo Studies Requiring Robust Target Engagement and CNS Penetration

LSN2463359 is the preferred choice for in vivo rodent studies investigating mGlu5-mediated behavioral or cognitive effects. Its demonstrated ability to achieve brain concentrations sufficient for hippocampal receptor occupancy and induce robust EEG changes (wake promotion) ensures that observed behavioral outcomes are directly linked to mGlu5 modulation. This is a critical advantage over earlier PAMs like CDPPB and ADX47273, which show poor in vivo target engagement [1].

Dissecting Neurodevelopmental Mechanisms of Cognitive Deficits

The model-selective efficacy of LSN2463359 makes it an invaluable tool for research focused on neurodevelopmental origins of schizophrenia and related disorders. Its ability to reverse reversal learning deficits in the MAM E17 model, but not the acute PCP model, allows for the specific interrogation of neural circuits and pathological processes associated with early-life insults [2]. This enables more targeted preclinical studies than those using PAMs with broader or less characterized activity.

Investigating mGlu5-NMDA Receptor Interactions

For experiments designed to map the functional interactions between mGlu5 and specific NMDA receptor subtypes, LSN2463359 is the superior tool. Its differential modulation of effects induced by the competitive antagonist SDZ 220,581 versus the open channel blockers PCP and MK-801 provides a level of pharmacological precision that is not as well-documented for closely related analogs like LSN2814617 [3]. This allows for a more nuanced understanding of the cross-talk between these two critical receptor systems.

High-Throughput Screening and Potency-Sensitive Assays

With an EC50 of 24 nM, LSN2463359 is up to 10-fold more potent than other mGlu5 PAMs such as ADX47273 and VU0409551 [4]. This high potency makes it well-suited for high-throughput screening campaigns and other assays where minimizing compound concentration is advantageous, such as in primary neuronal cultures or when using limited quantities of expensive reagents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for LSN2463359

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.